![molecular formula C15H18N2O2S B2709420 {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine CAS No. 728899-40-9](/img/structure/B2709420.png)

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

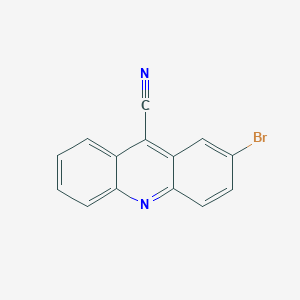

“{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine” is a chemical compound with the CAS Number: 728899-40-9 . It has a molecular weight of 290.39 . The IUPAC name for this compound is 1-{4-[(4-isopropylphenyl)sulfonyl]phenyl}hydrazine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H18N2O2S/c1-11(2)12-3-7-14(8-4-12)20(18,19)15-9-5-13(17-16)6-10-15/h3-11,17H,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 146-147°C .Applications De Recherche Scientifique

Sulfonamide Hybrid Schiff Bases Synthesis and Biological Potential

Sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and characterized for their biological potential. These compounds were evaluated for enzyme inhibition against AChE and BChE enzymes, showing significant inhibitory activity. Molecular docking studies supported these findings, indicating potential applications in designing enzyme inhibitors for therapeutic purposes (Kausar et al., 2019).

Engineering Molecular Crystals with Hexaphenylbenzene Derivatives

A study focused on engineering hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene. These compounds demonstrated the ability to form noninterpenetrated three-dimensional networks, highlighting their potential in materials science for creating structures with predetermined properties (Maly et al., 2007).

Anti-Inflammatory and Ulcerogenicity Studies of Benzenesulfonamide Derivatives

A series of novel benzenesulfonamide derivatives were synthesized from celecoxib, showing significant anti-inflammatory activity and minimal ulcerogenic effects in vivo. This suggests their potential as safer anti-inflammatory agents (Mustafa et al., 2016).

Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives

New benzenesulfonamide derivatives were synthesized and evaluated for antitumor activity against HepG2 and MCF-7 cell lines. Some compounds exhibited excellent in vitro antitumor activity, indicating their potential in cancer therapy (Fahim & Shalaby, 2019).

Iron-Catalyzed Synthesis of Benzosultams

An iron-catalyzed method for synthesizing benzosultams from N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonyl hydrazine was developed. This process is notable for its convenience and functional group tolerance, offering a direct approach for the preparation of benzothiazides (Zhang et al., 2023).

Safety and Hazards

Propriétés

IUPAC Name |

[4-(4-propan-2-ylphenyl)sulfonylphenyl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11(2)12-3-7-14(8-4-12)20(18,19)15-9-5-13(17-16)6-10-15/h3-11,17H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULNVWCMNWGYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)

![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)

![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2709353.png)

![(2-Ethylsulfanylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B2709356.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)